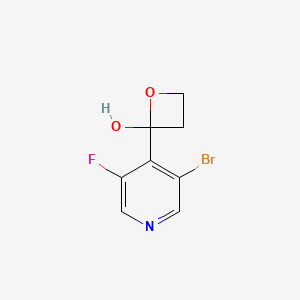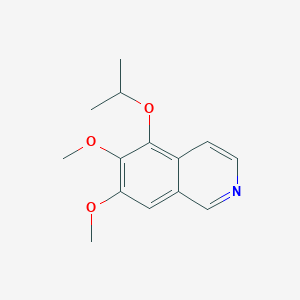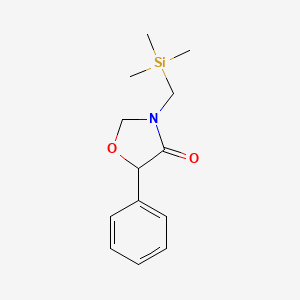
3-Hydroxy-2-(4-methylphenyl)-1,8-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring This specific compound features a hydroxy group at the 3-position, a p-tolyl group at the 2-position, and a keto group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, a precursor containing a pyridine ring and a benzene ring can be subjected to cyclization reactions in the presence of catalysts and solvents to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The hydroxy and keto groups play a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-1,8-naphthyridine: Lacks the p-tolyl group, resulting in different chemical properties.
4-Hydroxy-2-(p-tolyl)-1,8-naphthyridine: Similar structure but with the hydroxy group at a different position.
3-Hydroxy-2-phenyl-1,8-naphthyridin-4(1H)-one: Contains a phenyl group instead of a p-tolyl group.
Uniqueness
3-Hydroxy-2-(p-tolyl)-1,8-naphthyridin-4(1H)-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and may influence its interaction with biological targets.
Propriétés
Numéro CAS |
652973-91-6 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-methylphenyl)-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-6-10(7-5-9)12-14(19)13(18)11-3-2-8-16-15(11)17-12/h2-8,19H,1H3,(H,16,17,18) |
Clé InChI |
RFOFNSHXWSWOFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)N=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)


![Ethanone, 1-[2-(1-naphthalenyl)phenyl]-](/img/structure/B11862487.png)

![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)





![7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol](/img/structure/B11862535.png)


